3-Formyl-5-(trifluoromethoxy)benzoic acid
Overview
Description
3-Formyl-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a formyl group and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the formylation of 3-(trifluoromethoxy)benzoic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
While specific industrial production methods for 3-Formyl-5-(trifluoromethoxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-5-(trifluoromethoxy)benzoic acid.
Reduction: 3-Hydroxymethyl-5-(trifluoromethoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formyl-5-(trifluoromethoxy)benzoic acid depends on its specific applicationThe molecular targets and pathways involved would vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
3-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical properties and reactivity.
4-(Trifluoromethyl)benzoic acid: Positional isomer with the trifluoromethyl group at the para position, leading to different reactivity and applications.
Uniqueness
3-Formyl-5-(trifluoromethoxy)benzoic acid is unique due to the combination of the formyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-formyl-5-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDWRNTXQVUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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